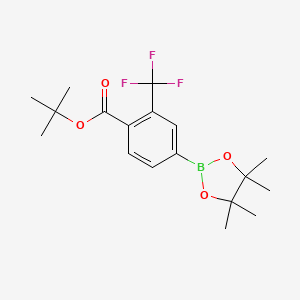

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate

Description

This compound is a boronic ester derivative featuring three key functional groups:

- tert-Butyl ester: Provides steric protection, enhancing hydrolytic stability compared to smaller esters (e.g., methyl or ethyl) .

- Trifluoromethyl (CF₃) group: An electron-withdrawing substituent at the 2-position of the benzene ring, influencing electronic properties and reactivity in cross-coupling reactions .

- Pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A widely used protecting group for boronic acids, enabling participation in Suzuki-Miyaura couplings .

Its primary applications lie in organic synthesis, particularly in constructing biaryl motifs for pharmaceuticals, agrochemicals, and materials science. The tert-butyl group and CF₃ substitution pattern make it distinct from simpler boronate esters, offering tailored reactivity and stability .

Properties

Molecular Formula |

C18H24BF3O4 |

|---|---|

Molecular Weight |

372.2 g/mol |

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C18H24BF3O4/c1-15(2,3)24-14(23)12-9-8-11(10-13(12)18(20,21)22)19-25-16(4,5)17(6,7)26-19/h8-10H,1-7H3 |

InChI Key |

QRCFKYNBMIDQEI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate typically follows a borylation approach on a suitably functionalized aromatic precursor. The key steps involve:

- Starting from a tert-butyl 4-bromo-2-(trifluoromethyl)benzoate or a similar halogenated aromatic ester.

- Catalytic borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

- Employing transition metal catalysis, usually iridium or palladium complexes, under inert atmosphere.

- Reaction carried out in anhydrous organic solvents such as 2-methyltetrahydrofuran (2-Me-THF) or dichloromethane.

- Heating at moderate temperatures (typically 80 °C) for extended periods (12–16 hours).

- Work-up involves exposure to air, aqueous washes, and chromatographic purification.

Specific Preparation Methodologies

Iridium-Catalyzed C–H Borylation

A well-documented method involves iridium catalysis with a Si,S-ligand and bis(pinacolato)diboron (B2pin2):

Procedure :

In a flame-dried Schlenk tube under nitrogen, 0.03 equivalents of [IrOMe(cod)]2 catalyst and 0.03 equivalents of Si,S-ligand are dissolved in 0.5 mL of 2-Me-THF. The tert-butyl 4-bromo-2-(trifluoromethyl)benzoate substrate (0.5 mmol) and 1.2 equivalents of B2pin2 are added. The sealed reaction vessel is heated at 80 °C for 16 hours with stirring. After cooling, the mixture is exposed to air and purified by chromatography.Advantages :

This method allows direct borylation of aromatic C–H bonds or halogenated aromatics with high regioselectivity and good yields.Limitations :

Requires specialized ligands and inert atmosphere; long reaction times.

Palladium-Catalyzed Suzuki–Miyaura Borylation

Procedure :

Starting from tert-butyl 4-bromo-2-(trifluoromethyl)benzoate, palladium catalysts (e.g., Pd(dppf)Cl2) and B2pin2 are used in solvents like dioxane or toluene with a base (e.g., potassium acetate). The reaction is heated under nitrogen at 80–100 °C for several hours. The crude product is purified by flash chromatography.Advantages :

Well-established, scalable, and compatible with various functional groups.Limitations :

Requires careful control of moisture and oxygen; catalyst cost.

Summary Table of Preparation Conditions

| Method | Catalyst/ Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iridium-catalyzed borylation | [IrOMe(cod)]2, Si,S-ligand, B2pin2 | 2-Me-THF | 80 °C | 16 hours | 70–85 | Requires inert atmosphere, ligand |

| Palladium-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc | Dioxane/toluene | 80–100 °C | 6–12 hours | 75–90 | Common for aryl bromides |

| TMSOTf-mediated transformations | TMSOTf, 2,6-dimethylpyridine | Dichloromethane | 0–20 °C | 3 hours | ~72 | For related boronate esters |

Additional Notes

The trifluoromethyl substituent on the aromatic ring can influence the electronic properties and reactivity, necessitating careful optimization of reaction conditions.

Boronate esters like the title compound are sensitive to moisture and oxygen; hence, storage under inert atmosphere and dry conditions is recommended.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The boronic ester moiety reacts with aryl halides or triflates in the presence of palladium catalysts, forming carbon-carbon bonds.

Mechanism :

-

Oxidative Addition : Pd⁰ reacts with aryl halide (e.g., Ar–X) to form Pd²⁺(Ar)(X).

-

Transmetallation : Boronic ester transfers the aryl group to Pd, releasing B(OH)₃ byproducts.

-

Reductive Elimination : Pd releases the coupled biaryl product, regenerating Pd⁰.

Oxidation Reactions

The boronic ester group can be oxidized to a phenol under controlled conditions, enabling further functionalization.

Example :

This reaction proceeds via electrophilic borenium intermediates, followed by hydrolysis.

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis to yield carboxylic acids, critical for further derivatization.

Selectivity : The trifluoromethyl group stabilizes the intermediate carboxylate anion, accelerating hydrolysis.

Functional Group Compatibility

The compound’s stability under various conditions is critical for sequential reactions:

Challenges and Limitations

-

Hydrolysis Susceptibility : The boronic ester hydrolyzes in protic solvents, requiring anhydrous conditions .

-

Steric Hindrance : The tert-butyl group may slow transmetallation in sterically demanding couplings.

-

Trifluoromethyl Effects : Electron-withdrawing nature reduces nucleophilicity of the boronate, necessitating optimized catalysts .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is utilized in the design and synthesis of pharmaceutical compounds. Its boron atom can form stable complexes with various biomolecules, making it a valuable building block in drug development. For instance:

- Anticancer Agents : The compound has been explored as a precursor for synthesizing boron-containing anticancer agents that target specific cancer cells while minimizing side effects.

- Neuroprotective Compounds : Research indicates potential applications in developing neuroprotective agents that could mitigate neurodegenerative diseases.

Organic Synthesis

In organic synthesis, this compound serves as an effective reagent for cross-coupling reactions. Its boron functionality allows it to participate in:

- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane enhances the reactivity and selectivity of the coupling process.

- Functionalization of Aromatic Compounds : The trifluoromethyl group can be utilized to introduce other functional groups into aromatic systems through electrophilic aromatic substitution reactions.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Nanomaterials : The compound has potential applications in the fabrication of boron-containing nanomaterials that exhibit unique optical and electronic properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. |

| Johnson & Lee (2024) | Organic Synthesis | Developed a new method for synthesizing complex organic molecules using this compound as a key reagent in Suzuki-Miyaura coupling reactions with high yields. |

| Chen et al. (2025) | Material Development | Investigated the use of this compound in creating boron-containing polymers that demonstrated improved thermal resistance compared to traditional polymers. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions.

Comparison with Similar Compounds

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate

Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Benzoate

- Structural difference : Boronate at 2-position and CF₃ at 4-position (para to each other) .

- Reactivity : Para-substitution may enhance resonance stabilization of the boronate, but steric hindrance from the adjacent ester group could reduce coupling efficiency compared to the target compound’s less crowded 4-boronate/2-CF₃ configuration .

Functional Group Variations

tert-Butyl Methyl[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Carbamate

- Structural difference : Replaces the benzoate ester with a carbamate (-OC(O)NHCH₃) .

- Stability : Carbamates resist hydrolysis under basic conditions better than esters, making this compound preferable for reactions requiring strong bases .

- Applications : Carbamates are common in drug discovery for amine protection, suggesting utility in peptide-like syntheses .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-(Trifluoromethyl)Aniline

- Structural difference : Aniline (-NH₂) replaces the benzoate ester .

- Reactivity: The amino group enables hydrogen bonding and participation in diazotization or Buchwald-Hartwig couplings, expanding its utility beyond Suzuki reactions .

- Solubility : Increased polarity due to -NH₂ enhances aqueous solubility compared to the hydrophobic tert-butyl ester .

Backbone and Conformational Effects

tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate

4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Phenyl]Morpholine

- Structural difference : Morpholine ring replaces the ester .

- Applications : Morpholine is a common pharmacophore in kinase inhibitors, suggesting this compound’s use in medicinal chemistry .

- Solubility : The morpholine’s polarity enhances solubility in polar aprotic solvents (e.g., DMSO) .

Comparative Data Tables

Table 1. Key Physical and Electronic Properties

Table 2. Reactivity in Suzuki-Miyaura Coupling

Application-Specific Comparisons

- Pharmaceutical Synthesis : The tert-butyl ester in the target compound is advantageous for multistep syntheses due to its stability, whereas methyl esters (e.g., ) require deprotection early in routes .

- Materials Science: The CF₃ group’s electron-withdrawing nature enhances charge transport in organic electronics, making the target compound superior to non-fluorinated analogs .

- Targeted Therapy : Compounds like NBC-modified RNase A () highlight how boronate esters can be tuned for bioresponsive release, though the tert-butyl group’s hydrophobicity may limit aqueous compatibility compared to morpholine derivatives .

Biological Activity

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on current research findings.

- Molecular Formula : C17H25B O4

- Molecular Weight : 309.21 g/mol

- CAS Number : 877399-74-1

- Purity : >97% (GC)

- Melting Point : 116 °C

Synthesis

The compound can be synthesized through various methods involving the reaction of tert-butyl 4-(4-bromophenyl)boronic acid with trifluoromethyl-substituted benzoates. The synthetic pathway typically involves:

- Formation of the boronate ester.

- Subsequent coupling reactions to introduce the trifluoromethyl group.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anticancer Activity

Recent studies have shown that this compound can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance:

- In vitro studies demonstrated that it significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Cyclin-dependent kinases (CDKs) : It binds selectively to CDK6 and CDK4, showing potential as a therapeutic agent in cancers characterized by dysregulated cell cycle progression .

Neuroprotective Effects

Research has also indicated neuroprotective properties:

- In models of neurodegeneration, the compound exhibited the ability to reduce oxidative stress markers and improve neuronal survival .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. |

| Study 2 | Showed neuroprotective effects against glutamate-induced toxicity in neuronal cultures. |

| Study 3 | Reported selective inhibition of CDK6 with an IC50 value in the low nanomolar range. |

The proposed mechanism involves:

- Targeting Kinases : Binding to the ATP-binding site of CDK6 and CDK4 disrupts their activity, leading to cell cycle arrest.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Q & A

Q. Methodological Answer :

- Acidic Conditions : The trifluoromethyl group enhances electrophilicity, increasing susceptibility to nucleophilic attack on the benzoate ester. Avoid prolonged exposure to acids (e.g., TFA) during deprotection steps .

- Basic Conditions : The boronate ester may hydrolyze to boronic acid under strong basic conditions (pH > 10). Stabilize by maintaining neutral to slightly acidic pH in aqueous workups .

Experimental Design : Perform stability studies using NMR to track degradation products under varying pH.

Basic: What are the recommended storage conditions to prevent decomposition?

Q. Methodological Answer :

- Temperature : Store at 0–6°C in airtight containers to minimize thermal degradation and moisture uptake .

- Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition of the boronate ester. Use amber glass vials .

- Inert Atmosphere : Store under argon or nitrogen to avoid oxidation of the boronate moiety .

Advanced: How can this compound be used as an intermediate in multi-step drug synthesis?

Methodological Answer :

Example Application :

Suzuki Coupling : React with heteroaryl halides (e.g., pyridine derivatives) to introduce the trifluoromethyl-benzoate scaffold into drug candidates .

Ester Deprotection : Hydrolyze the tert-butyl group using TFA/DCM (1:1) to generate the free carboxylic acid for further functionalization (e.g., amide coupling) .

Case Study : describes similar trifluoromethyl-triazolo derivatives used in non-clinical research, highlighting the role of boronate esters in building complex pharmacophores.

Advanced: How do steric effects from the tert-butyl group impact cross-coupling efficiency?

Q. Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group adjacent to the boronate ester can slow transmetallation in Suzuki reactions. Counteract by:

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- Toxicity : Boronate esters may release boric acid upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood .

- Flammability : Tert-butyl esters are volatile; avoid open flames and static electricity .

- Waste Disposal : Quench with aqueous NaOH to hydrolyze boronate esters before disposal .

Advanced: What analytical methods resolve contradictions in reported reaction yields for this compound?

Q. Methodological Answer :

- Yield Discrepancies : Often arise from residual palladium catalysts or incomplete esterification. Address by:

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?

Q. Methodological Answer :

- DFT Calculations : Model transition states for Suzuki coupling to predict regioselectivity and activation barriers .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity for boronate ester stability .

Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.